molecular formula C9H11N3OS B11733686 [(E)-[(4-methoxyphenyl)methylidene]amino]thiourea

[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea

Katalognummer: B11733686
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: TUNWURMRBJWUFJ-WDZFZDKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea is an organic compound characterized by the presence of a methoxyphenyl group attached to a thiourea moiety through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(4-methoxyphenyl)methylidene]amino]thiourea typically involves the reaction of 4-methoxybenzaldehyde with thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then reacts with thiourea to form the final product. The reaction conditions often include refluxing the reactants in ethanol or methanol for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Wirkmechanismus

The mechanism of action of [(E)-[(4-methoxyphenyl)methylidene]amino]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(E)-[(4-methoxyphenyl)methylidene]amino]phenol
  • [(E)-[(4-methoxyphenyl)methylidene]amino]benzene
  • [(E)-[(4-methoxyphenyl)methylidene]amino]pyridine

Uniqueness

[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea is unique due to the presence of both a methoxy group and a thiourea moiety, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C9H11N3OS

Molekulargewicht

209.27 g/mol

IUPAC-Name

[(Z)-(4-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3OS/c1-13-8-4-2-7(3-5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6-

InChI-Schlüssel

TUNWURMRBJWUFJ-WDZFZDKYSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=N\NC(=S)N

Kanonische SMILES

COC1=CC=C(C=C1)C=NNC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.